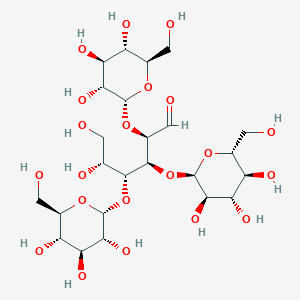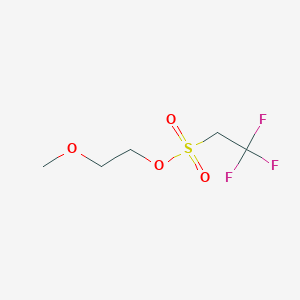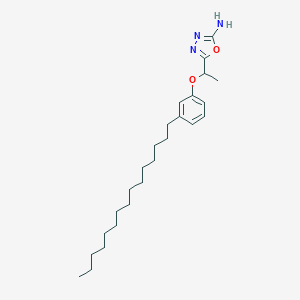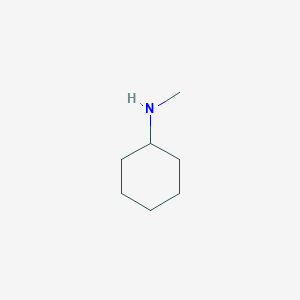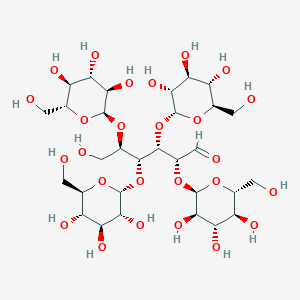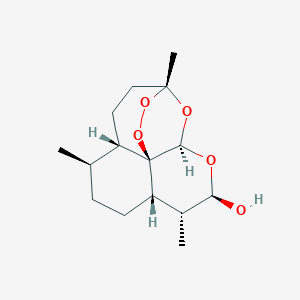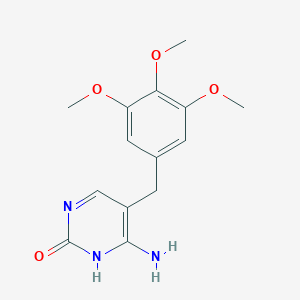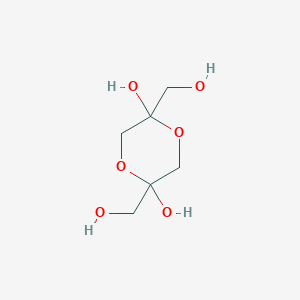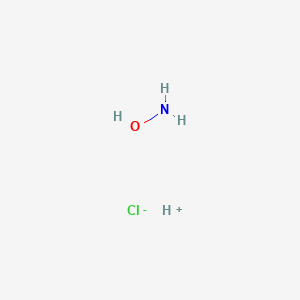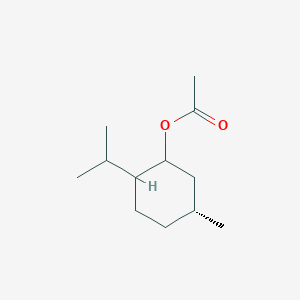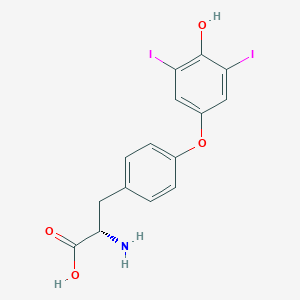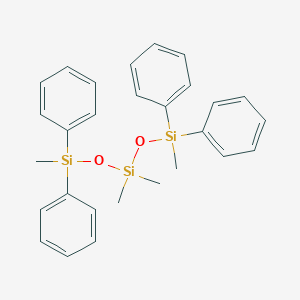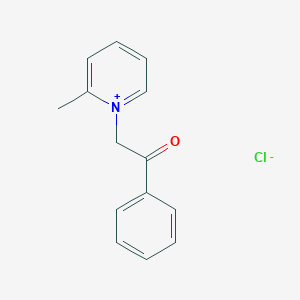
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride, also known as MPEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPEC is a derivative of pyridine and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been shown to be an effective catalyst in the synthesis of heterocyclic compounds and in the formation of chiral compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. However, it is believed to be relatively non-toxic and has low acute toxicity. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has not been shown to have any significant effects on the central nervous system or cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is also stable under normal laboratory conditions and can be stored for extended periods. However, there are limitations to its use. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not very soluble in water, which can make it difficult to use in certain reactions. It also has limited stability in acidic or basic conditions.
Orientations Futures
There are several future directions for the use of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride in scientific research. One potential area of research is the synthesis of new heterocyclic compounds for use in pharmaceuticals. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could also be used in the synthesis of new chiral compounds for use in drug development. Additionally, further research could be conducted on the mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride to better understand its catalytic properties.
Conclusion
In conclusion, 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is a chemical compound that has potential use in scientific research as a reagent in organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could lead to the development of new compounds for use in pharmaceuticals and other applications.
Méthodes De Synthèse
The synthesis of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been found to have potential use in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of heterocyclic compounds and has been shown to be an effective catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has also been used in the synthesis of chiral compounds, which have potential use in pharmaceuticals.
Propriétés
Numéro CAS |
115260-54-3 |
|---|---|
Nom du produit |
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride |
Formule moléculaire |
C14H14ClNO |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PMMCMSABBCBROB-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



